molecular formula C15H21N5O B2664275 1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide CAS No. 1280802-28-9

1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide

Cat. No.: B2664275
CAS No.: 1280802-28-9
M. Wt: 287.367
InChI Key: SROWWPXDNWKBMP-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the alkylation of piperidine-4-carboxamide with propargyl bromide to introduce the prop-2-yn-1-yl group. This is followed by the coupling of the resulting intermediate with 2-(pyrimidin-2-ylamino)ethylamine under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield aldehydes or ketones, while reduction of the pyrimidin-2-ylamino group can produce primary or secondary amines .

Scientific Research Applications

1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The prop-2-yn-1-yl group and pyrimidin-2-ylamino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring, prop-2-yn-1-yl group, and pyrimidin-2-ylaminoethyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-prop-2-ynyl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-2-10-20-11-4-13(5-12-20)14(21)16-8-9-19-15-17-6-3-7-18-15/h1,3,6-7,13H,4-5,8-12H2,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROWWPXDNWKBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCNC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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